Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with various substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit bacterial enzymes, such as MurD ligase, which is essential for cell wall synthesis . This inhibition disrupts bacterial growth and replication, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These groups can significantly influence its lipophilicity, metabolic stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12FNO4 |
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Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3 |
InChI Key |
IOALBGXKLURCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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